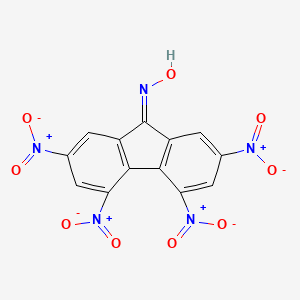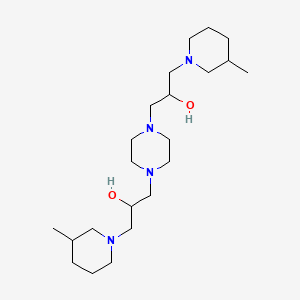
3,3'-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol): is a complex organic compound that features a piperazine core linked to two 3-methylpiperidin-1-yl groups via propan-2-ol chains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol) typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of 3-Methylpiperidin-1-yl Groups: The 3-methylpiperidin-1-yl groups are introduced via nucleophilic substitution reactions, where the piperazine core reacts with 3-methylpiperidine in the presence of a suitable base.
Formation of Propan-2-ol Chains: The final step involves the attachment of propan-2-ol chains to the piperazine core through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the propan-2-ol chains, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of alcohols.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its ability to form strong bonds with various substrates.
Electronics: It may find applications in the electronics industry as a component in the fabrication of semiconductors and other electronic devices.
Mechanism of Action
The mechanism by which 3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol) exerts its effects depends on its specific application:
Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects.
Catalysis: As a ligand, the compound can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity.
Comparison with Similar Compounds
3,3’-Piperazine-1,4-diylbis(1-(2-methylpiperidin-1-yl)propan-2-ol): Similar structure but with a different substitution pattern on the piperidine rings.
3,3’-Piperazine-1,4-diylbis(1-(3-ethylpiperidin-1-yl)propan-2-ol): Similar structure but with ethyl groups instead of methyl groups on the piperidine rings.
Uniqueness:
Structural Features: The presence of 3-methylpiperidin-1-yl groups provides unique steric and electronic properties that can influence the compound’s reactivity and interactions.
Versatility: The compound’s ability to undergo various chemical reactions and form complexes with metals makes it highly versatile for different applications.
Properties
CAS No. |
6936-29-4 |
|---|---|
Molecular Formula |
C22H44N4O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H44N4O2/c1-19-5-3-7-25(13-19)17-21(27)15-23-9-11-24(12-10-23)16-22(28)18-26-8-4-6-20(2)14-26/h19-22,27-28H,3-18H2,1-2H3 |
InChI Key |
ALWBJNQJXWWQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC(CN2CCN(CC2)CC(CN3CCCC(C3)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
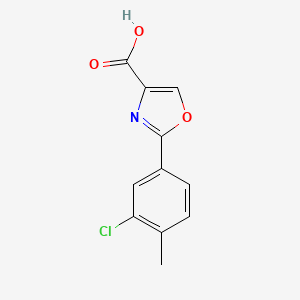
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)

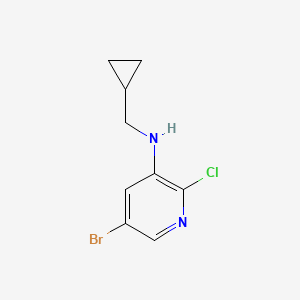
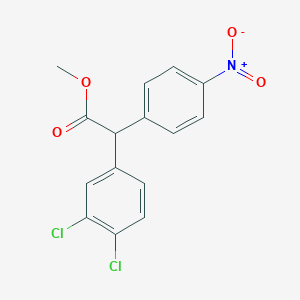
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
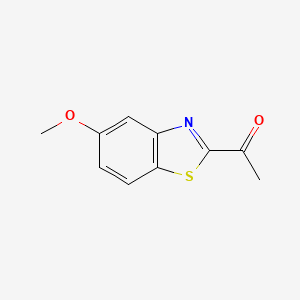
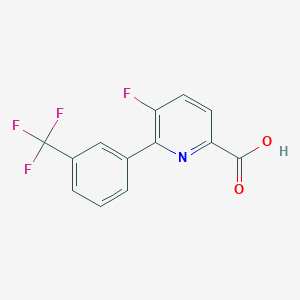
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
